molecular formula C66H86N18O12 B1673308 Histrelin CAS No. 76712-82-8

Histrelin

Numéro de catalogue B1673308
Numéro CAS: 76712-82-8
Poids moléculaire: 1323.5 g/mol
Clé InChI: HHXHVIJIIXKSOE-QILQGKCVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Histrelin is a synthetic hormone that is similar to a natural hormone produced in the brain . It is a nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with added potency . When present in the bloodstream, it acts on particular cells of the pituitary gland called gonadotropes .


Synthesis Analysis

Histrelin is available in a diffusion-controlled reservoir drug delivery system for subcutaneous implantation . The subcutaneous histrelin implant provides sustained suppression of serum testosterone, luteinizing hormone (LH), and prostate-specific antigen levels for up to 1 year in patients with advanced prostate cancer .


Molecular Structure Analysis

Histrelin is a small molecule with the chemical formula C70H94N18O16 .


Chemical Reactions Analysis

Histrelin is a GnRH agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses . This drug is a synthetic analog of naturally occurring GnRH with a higher potency .


Physical And Chemical Properties Analysis

Histrelin is a small molecule with the chemical formula C70H94N18O16 . More detailed physical and chemical properties can be found in specific databases or resources .

Applications De Recherche Scientifique

  • Treatment of Central Precocious Puberty in Children

    • Application Summary: Histrelin is used in the treatment of central precocious puberty (CPP) in children . It is a GnRH agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses .
    • Methods of Application: A 50-mg histrelin implant is inserted subcutaneously in the inner upper arm . This implant provides a continuous slow release of the GnRHa histrelin .
    • Results/Outcomes: The histrelin implant has proven to be effective in sustaining pubertal suppression for more than 1 year in most transgender adolescents and children with CPP . It has been shown to improve predicted adult height in children with CPP .
  • Palliative Treatment of Advanced Prostate Cancer

    • Application Summary: Histrelin is used for the palliative treatment of advanced prostate cancer . It acts as a potent inhibitor of gonadotropin secretion when given continuously at therapeutic doses .
    • Methods of Application: A 50-mg histrelin implant is inserted subcutaneously in the inner upper arm . This implant provides a continuous slow release of the GnRHa histrelin .
    • Results/Outcomes: Histrelin produced profound and sustained suppression of testosterone levels in patients with advanced prostate cancer .
  • Treatment of Uterine Fibroids in Women

    • Application Summary: Histrelin is used to treat uterine fibroids in women . It is a GnRH agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses .
  • Treatment of Hormone-Sensitive Cancers of the Prostate in Men

    • Application Summary: Histrelin is used to treat hormone-sensitive cancers of the prostate in men . It is a GnRH agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses .
    • Methods of Application: A 50-mg histrelin implant is inserted subcutaneously in the inner upper arm . This implant provides a continuous slow release of the GnRHa histrelin .
    • Results/Outcomes: Histrelin produced profound and sustained suppression of testosterone levels in patients with advanced prostate cancer .
  • Treatment of Transgender Children/Youth

    • Application Summary: Histrelin can be part of the primary care protocol in transgender children/youth, which is an off-label use in the USA and the UK, and is used in suppressing cis-sex puberty, until the patient is ready to begin cross-sex hormonal therapy .
    • Methods of Application: A 50-mg histrelin implant is inserted subcutaneously in the inner upper arm . This implant provides a continuous slow release of the GnRHa histrelin .
    • Results/Outcomes: Histrelin implants are effective in sustaining pubertal suppression for more than 1 year in most transgender adolescents .

Safety And Hazards

Histrelin can cause serious side effects. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is also known to cause a transient surge in serum testosterone levels after the placement of the initial histrelin implant .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXHVIJIIXKSOE-QILQGKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227543
Record name Histrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis.
Record name HISTRELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Histrelin

CAS RN

76712-82-8
Record name Histrelin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HISTRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HISTRELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Histrelin
Reactant of Route 2
Reactant of Route 2
Histrelin
Reactant of Route 3
Reactant of Route 3
Histrelin
Reactant of Route 4
Reactant of Route 4
Histrelin
Reactant of Route 5
Reactant of Route 5
Histrelin
Reactant of Route 6
Reactant of Route 6
Histrelin

Citations

For This Compound
2,480
Citations
S Rahhal, WL Clarke, GB Kletter, PA Lee… - International journal of …, 2009 - Springer
… histrelin implant has emerged as an alternative approach for the treatment of CPP. Histrelin is a … The implant is a flexible, non-biodegradable device that contains histrelin acetate and is …
Number of citations: 41 link.springer.com
EA Eugster, W Clarke, GB Kletter, PA Lee… - The Journal of …, 2007 - academic.oup.com
… Because there is continuous diffusion of histrelin from the … of the histrelin implant (19). The objective of this study was to further investigate efficacy and safety of the subdermal histrelin …
Number of citations: 118 academic.oup.com
KA Lewis, EA Eugster - Drug design, development and therapy, 2009 - Taylor & Francis
In 2007, a hydrogel histrelin implant was approved for the treatment of children with central … , histrelin, was first developed for use in men with prostate cancer. A once yearly histrelin …
Number of citations: 23 www.tandfonline.com
PN Schlegel, Histrelin Study Group - The Journal of urology, 2006 - Elsevier
PURPOSE: This open label, multicenter study was done to evaluate the efficacy and safety of the gonadotropin hormone-releasing hormone agonist histrelin acetate administered as a …
Number of citations: 60 www.sciencedirect.com
LA Silverman, EK Neely, GB Kletter… - The Journal of …, 2015 - academic.oup.com
… The histrelin implant delivers a therapeutic dose for at least 12 months (12–15), with … histrelin implant are also limited (23–25). Results from a phase 3, open-label study of the histrelin …
Number of citations: 62 academic.oup.com
HJ Hirsch, D Gillis, D Strich, B Chertin, A Farkas… - …, 2005 - publications.aap.org
… The aims of this study were to determine if a histrelin implant would suppress gonadotropin … “The histrelin implant designed for this study contains 50 mg of histrelin. The packing height …
Number of citations: 78 publications.aap.org
LB Barradell, D McTavish - Drugs, 1993 - Springer
… 3 days of daily histrelin administration. The histrelin-induced decrease in gonadotrophin levels reduces testosterone and estrogen levels. In some species histrelin has anti-androgenic …
Number of citations: 21 link.springer.com
ED Deeks - Drugs, 2010 - Springer
… The subcutaneous histrelin implant provided sustained … a histrelin acetate 50 mg implant, with 99–100% of histrelin … occurred after placement of the initial histrelin implant, no acute …
Number of citations: 18 link.springer.com
KA Lewis, AK Goldyn, KW West, EA Eugster - The Journal of pediatrics, 2013 - Elsevier
We investigated whether a “yearly” histrelin implant would provide pubertal suppression when left in place for 2 years. Equivalent suppression was observed when comparing 12 and …
Number of citations: 61 www.sciencedirect.com
PN Schlegel, P Kuzma, J Frick, A Farkas, A Gomahr… - Urology, 2001 - Elsevier
… The histrelin levels were detected in serum proportional to the number of implants … histrelin hydrogel implant provided adequate and reliable delivery of the potent GnRH agonist histrelin …
Number of citations: 45 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.